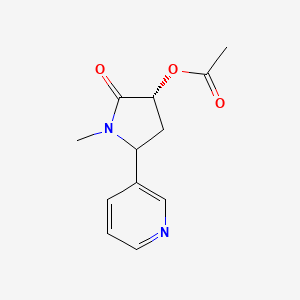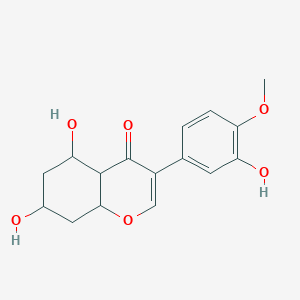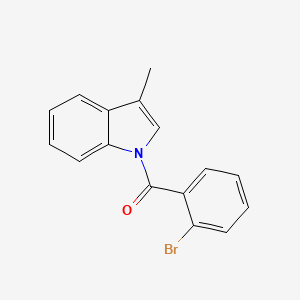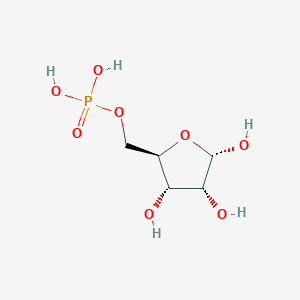
4-(1,3,5-Trioxan-2-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,5-Trioxan-2-yl)pyridazine is a heterocyclic compound that combines the structural elements of pyridazine and trioxane. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while trioxane is a three-membered ring containing three oxygen atoms.
Méthodes De Préparation
The synthesis of 4-(1,3,5-Trioxan-2-yl)pyridazine typically involves the reaction of pyridazine derivatives with trioxane under specific conditions. One common method includes the cyclization of a pyridazine precursor with trioxane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
4-(1,3,5-Trioxan-2-yl)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different chemical and physical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different reactivity and stability.
Substitution: Substitution reactions often involve the replacement of one functional group with another, leading to the formation of new compounds with potentially useful properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
4-(1,3,5-Trioxan-2-yl)pyridazine has several scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of 4-(1,3,5-Trioxan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .
For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential functions and leading to cell death. Similarly, in anticancer applications, the compound may interfere with cell division or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-(1,3,5-Trioxan-2-yl)pyridazine can be compared with other similar compounds, such as pyridazine derivatives and trioxane-containing molecules. Some similar compounds include:
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its use in medicinal chemistry and agrochemicals.
Pyridazinone: A derivative of pyridazine with a keto group, known for its broad spectrum of pharmacological activities.
This combination allows for the exploration of new chemical space and the development of compounds with novel activities and properties .
Propriétés
Numéro CAS |
77709-03-6 |
|---|---|
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
4-(1,3,5-trioxan-2-yl)pyridazine |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-9-3-6(1)7-11-4-10-5-12-7/h1-3,7H,4-5H2 |
Clé InChI |
DSFLZZJNYYVWFW-UHFFFAOYSA-N |
SMILES canonique |
C1OCOC(O1)C2=CN=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


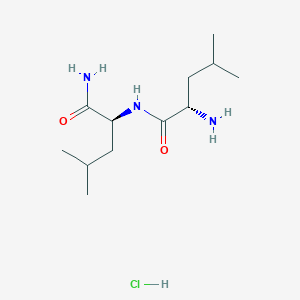
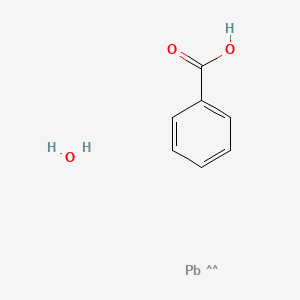
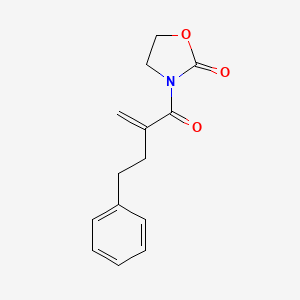



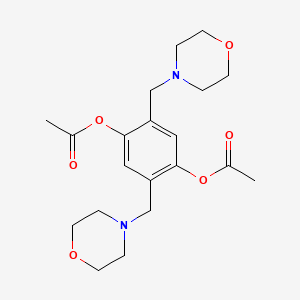
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

